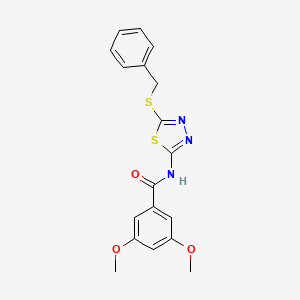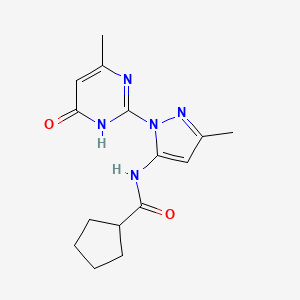amine CAS No. 673453-47-9](/img/structure/B2362468.png)
[6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-yl](2-methoxyphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is a compound that belongs to the class of 2-aminopyrimidine derivatives . It has a molecular formula of C17H16N6O3 and a molecular weight of 352.354.
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, such as “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains an amino group and a phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Drugs
Compounds related to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" are significant in the synthesis of antitumor drugs. For instance, phenyl carbamate derivatives have been identified as critical intermediates in the development of small molecular inhibitors for cancer treatment. The synthesis involves acylation and nucleophilic substitution starting from chloropyrimidine-4-amine, highlighting the compound's relevance in medicinal chemistry research for anticancer drug development (Gan et al., 2021).
Pharmacological Screening for Anti-inflammatory Activity
A series of pyrimidin-2-amine derivatives, structurally related to the query compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds were prepared via reactions involving chalcone derivatives and screened, demonstrating significant reduction in edema volume. Such studies underscore the potential of these compounds in developing new anti-inflammatory agents (Kumar et al., 2017).
Antifungal Applications
Research into the antifungal effects of pyrimidine derivatives, including those structurally akin to the query compound, has shown promising results against types of fungi such as Aspergillus terreus and Aspergillus niger. The synthesis of these compounds involves nucleophilic displacement and their bioactivity assessment indicates their potential as antifungal agents, contributing to the search for new treatments for fungal infections (Jafar et al., 2017).
Role in Protein Crosslinking and Affinity Labeling
Compounds similar to "6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine" have been explored as photoreagents for protein crosslinking and affinity labeling. Their ability to react quantitatively with amines upon irradiation highlights their application in biochemistry for studying protein interactions and functions (Jelenc et al., 1978).
Zukünftige Richtungen
The future directions for the research and development of “6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities. There is a great demand for compounds with alternative mechanisms of action, especially in the context of increasing resistance to existing treatments for diseases like malaria .
Eigenschaften
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROKEANLHJCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)


![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)